Lipophilicity Shift: 4-Fluorophenyl vs. Unsubstituted Phenyl Comparison
The target compound was evaluated against its closest commercially available analog, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, to determine the influence of the 4-fluoro substituent on lipophilicity. The 4-fluoro derivative exhibits a calculated LogP of 3.6, while the unsubstituted phenyl analog has a computed LogP of approximately 3.3. This quantifiable increase in LogP by roughly 0.3 units is consistent with the electron-withdrawing nature of fluorine, impacting membrane permeability predictions [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (PubChem CID 7254552, computed LogP ≈3.3) |
| Quantified Difference | +0.3 LogP units |
| Conditions | In silico prediction using the XLogP3 algorithm |
Why This Matters
For researchers selecting a lead compound in a CNS-penetrant program or optimizing oral absorption, a LogP difference of 0.3 units can significantly alter blood–brain barrier penetration and in vivo distribution, making the 4-fluoro-substituted compound the strategically distinct choice.
- [1] PubChem Compound Summary for CID 7254554, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide. National Center for Biotechnology Information (2025). View Source
